molecular formula C15H16N2O B290427 4-ethyl-N-(pyridin-4-ylmethyl)benzamide

4-ethyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B290427
M. Wt: 240.3 g/mol
InChI Key: MEWZWDWJSOKBDL-UHFFFAOYSA-N
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Description

4-ethyl-N-(pyridin-4-ylmethyl)benzamide (CAS 903091-08-7) is a synthetic organic compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol. This benzamide derivative is a valuable scaffold in medicinal chemistry and pharmacological research, particularly in the design and development of potent inhibitors for Rho-associated kinase 1 (ROCK1). ROCK1 is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton and is an important therapeutic target implicated in cardiovascular diseases, neurological disorders, and certain cancers . The structure of this compound serves as a core template for structure-activity relationship (SAR) studies. Molecular docking and dynamics simulations have shown that derivatives based on this scaffold form critical interactions within the ATP-binding pocket of the ROCK1 kinase domain, effectively blocking its activity . Research utilizing similar N-ethyl-4-(pyridin-4-yl)benzamide compounds has enabled the development of highly active inhibitors through advanced computational techniques like 3D-QSAR (Comparative Molecular Field Analysis), leading to optimized compound designs with significantly improved predictive activity (pIC50) . Furthermore, related 4-(aminomethyl)benzamide chemotypes have demonstrated broad-spectrum antiviral activity in pseudotyped virus assays, highlighting the potential of this chemical class in infectious disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

4-ethyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C15H16N2O/c1-2-12-3-5-14(6-4-12)15(18)17-11-13-7-9-16-10-8-13/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

MEWZWDWJSOKBDL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzamide Core
Compound Name Substituents on Benzamide Biological Activity Key Data (NMR, LCMS) Reference
4-Ethyl-N-(pyridin-4-ylmethyl)benzamide 4-Ethyl, pyridin-4-ylmethyl Kinase inhibition (e.g., DDR1) LCMS: [M+H]⁺ = 241.1 (calculated)
3,5-Dimethyl-N-(pyridin-4-ylmethyl)benzamide (Picobenzide) 3,5-Dimethyl, pyridin-4-ylmethyl Antipsychotic (dopamine modulation) ¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, CH₃)
N-(3-((4-Fluorobenzyl)oxy)benzyl)-4-methoxy-N-(pyridin-4-ylmethyl)benzamide 4-Methoxy, fluorobenzyloxy GLUT4 antagonism (multiple myeloma) ¹H NMR (CD₃OD): δ 3.82 (s, 3H, OCH₃)
4-Ethyl-N-(2-furanylmethyl)benzamide 4-Ethyl, furan-2-ylmethyl Not reported (structural analog) Molecular formula: C₁₄H₁₅NO₂

Key Observations :

  • Target Selectivity : Pyridin-4-ylmethyl derivatives show affinity for kinases (e.g., VEGFR1, DDR1), while furan or fluorobenzyl substituents shift activity toward metabolic targets like GLUT4 .
Physicochemical Properties
Property This compound 3,5-Dimethyl Analog (Picobenzide) 4-Methoxy Derivative (Compound 16)
Molecular Weight 240.30 g/mol 240.29 g/mol 507.19 g/mol
logP (Predicted) 2.8 2.5 3.2
Hydrogen Bond Acceptors 3 3 5
Rotatable Bonds 4 4 8
Topological Polar Surface Area 55.8 Ų 55.8 Ų 88.1 Ų

Notes:

  • The 4-ethyl derivative’s lower polar surface area (55.8 Ų) suggests better blood-brain barrier penetration than the 4-methoxy analog (88.1 Ų) .
  • Trifluoromethyl groups (e.g., in compound 5g ) increase metabolic stability but reduce solubility .

Preparation Methods

Acyl Chloride-Mediated Coupling

Acyl chloride intermediates offer a direct route to amide formation. In a protocol adapted from SciELO Chile, 4-ethylbenzoyl chloride is generated in situ by treating 4-ethylbenzoic acid with thionyl chloride (SOCl₂) under reflux. The chloride is then reacted with pyridin-4-ylmethanamine in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, with TEA neutralizing HCl byproducts. Precipitation in 5% NaOH yields crude 4-ethyl-N-(pyridin-4-ylmethyl)benzamide , which is recrystallized from ethanol-DMF (9:1) for purification.

Critical Parameters :

  • Temperature Control : Reaction initiation at 0°C prevents exothermic side reactions.

  • Solvent Choice : THF ensures solubility of both hydrophilic amine and hydrophobic acyl chloride.

  • Yield Optimization : Recrystallization improves purity but reduces yield (80% recovery).

Carbodiimide-Based Coupling (EDC/HOBt)

An alternative method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-ethylbenzoic acid. As demonstrated in a DOI-supported protocol, the carboxylic acid is mixed with EDC and HOBt in THF, followed by addition of pyridin-4-ylmethanamine. The reaction proceeds at room temperature, with triethylamine maintaining a basic pH. Post-reaction, the mixture is concentrated, and the product is extracted with dichloromethane, followed by column chromatography (silica gel, ethyl acetate/hexane).

Advantages :

  • Mild Conditions : Avoids acyl chloride handling.

  • Scalability : Reported yields reach 85% after purification.

Limitations :

  • Cost : EDC/HOBt reagents increase synthesis expense.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

MethodReagentsSolventTemperatureYield (%)Purity (HPLC)
Acyl ChlorideSOCl₂, TEATHF0°C → Reflux70–7595%
EDC/HOBtEDC, HOBt, TEATHFRT80–8598%

Key observations:

  • Acyl Chloride Route : Faster reaction times (3–4 hours) but requires corrosive SOCl₂.

  • EDC/HOBt Route : Higher purity due to chromatographic purification.

Experimental Procedures

Detailed Protocol for Acyl Chloride Method

  • Chlorination :

    • 4-Ethylbenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in dry toluene (20 mL) for 2 hours. Excess SOCl₂ is removed in vacuo.

  • Amine Coupling :

    • The crude chloride is dissolved in THF (30 mL), cooled to 0°C, and pyridin-4-ylmethanamine (10 mmol) is added dropwise with TEA (15 mmol).

    • The mixture is warmed to room temperature, stirred for 1 hour, then refluxed (1 hour).

  • Work-Up :

    • The solution is poured into 5% NaOH (100 mL), and the precipitate is filtered, washed with water, and recrystallized.

EDC/HOBt Coupling Protocol

  • Activation :

    • 4-Ethylbenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are stirred in THF (30 mL) at 0°C for 30 minutes.

  • Amine Addition :

    • Pyridin-4-ylmethanamine (10 mmol) and TEA (15 mmol) are added, and the mixture is stirred at room temperature overnight.

  • Purification :

    • The solvent is evaporated, and the residue is dissolved in ethyl acetate (50 mL), washed with brine, and purified via silica chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Amide C=O Stretch : 1675 cm⁻¹.

  • Aromatic C-H Bends : 1606–1624 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 8.52 (d, J = 5.6 Hz, 2H, pyridine-H).

    • δ 4.37 (d, J = 6.1 Hz, 2H, CH₂-N).

    • δ 2.53 (s, 3H, ethyl-CH₂).

Challenges and Optimization

  • Byproduct Formation : Excess SOCl₂ leads to over-chlorination; stoichiometric control is critical.

  • Amine Protonation : Basic work-ups (e.g., NaOH) prevent pyridine ring protonation, ensuring product solubility .

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